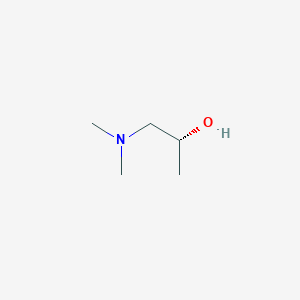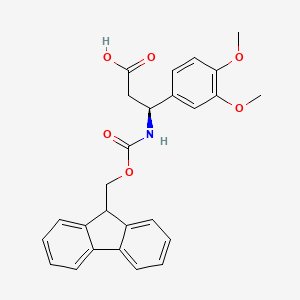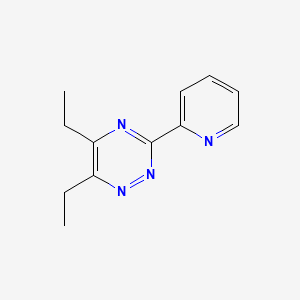
(n-Butylthio)acetonitrile
Vue d'ensemble
Description
(n-Butylthio)acetonitrile is a chemical compound that belongs to the class of thioamides. It is a colorless liquid with a pungent odor and is commonly used in scientific research. This compound has been found to have a wide range of applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Polymer Modification and Electrochemical Applications (n-Butylthio)acetonitrile derivatives, such as Poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene], exhibit significant electroactivity and are used in modifying electrodes for analytical purposes. These modifications enhance the stability and sensitivity of electrodes, making them particularly suitable for detecting substances like dopamine and ascorbic acid through electroanalytical methods. Such polymers demonstrate improved repeatability in responses and high stability, underlining their utility in developing advanced amperometric sensors and analytical tools (Lupu et al., 2003).
Analytical Chemistry and Sensor Development In analytical chemistry, this compound and its related compounds are instrumental in the development of sensors and analytical methodologies. For instance, Thiacalix[4]arenes, which are closely related to this compound in structure and reactivity, show enhanced binding abilities towards metal ions. This property is leveraged in voltammetric studies for detecting various metal ions, showcasing the compound's significant role in enhancing the sensitivity and selectivity of chemical sensors (Kim et al., 2004).
Catalysis and Synthesis this compound derivatives are also pivotal in catalysis, where they serve as precursors or intermediates in the synthesis of nitrogen heterocycles. Such applications are crucial in pharmaceutical synthesis and the development of new materials. For example, (tert-Butyl-NNO-azoxy)acetonitrile has been identified as a useful precursor for nitrogen heterocycles, highlighting its importance in organic synthesis and the development of new reaction methodologies (Klenov et al., 2016).
Environmental Analysis In environmental analysis, this compound derivatives are used in solid-phase extraction systems for the determination of phthalate esters in water samples. This application is critical for assessing water quality and the environmental impact of various pollutants. The ability to efficiently adsorb and desorb analytes from samples highlights the compound's utility in enhancing the sensitivity and accuracy of environmental monitoring methods (Cai et al., 2003).
Mécanisme D'action
n-(Butylthio)acetonitrile, also known as 2-butylsulfanylacetonitrile, is a chemical compound with the molecular formula C6H11NS . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of n-(Butylthio)acetonitrile are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Biochemical Pathways
Without knowledge of the specific targets of n-(Butylthio)acetonitrile, it’s challenging to identify the exact biochemical pathways it affects. As a nitrile-containing compound, it may participate in reactions involving nucleophilic attack
Result of Action
Analyse Biochimique
Biochemical Properties
(n-Butylthio)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of specific reaction products . Additionally, it may interact with biomolecules such as lipids and nucleic acids, affecting their structural and functional properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . It may also affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . This binding may result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with specific enzymes can lead to the formation of intermediate products, which may have further biochemical implications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in particular subcellular locations can affect its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
2-butylsulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUBLYDYGZCDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428804 | |
| Record name | n-(Butylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71037-08-6 | |
| Record name | n-(Butylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)










![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
